![molecular formula C9H12 B14713528 2-Ethylbicyclo[2.2.1]hepta-2,5-diene CAS No. 7158-39-6](/img/structure/B14713528.png)
2-Ethylbicyclo[2.2.1]hepta-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylbicyclo[221]hepta-2,5-diene is a bicyclic hydrocarbon compound with a unique structure that includes a seven-membered ring with two double bondsIt is a valuable intermediate in organic synthesis and has applications in various fields, including the synthesis of polycyclic hydrocarbons and high-energy-density fuels .
准备方法
Synthetic Routes and Reaction Conditions
2-Ethylbicyclo[2.2.1]hepta-2,5-diene can be synthesized through the dimerization of cyclopentadiene and acetylene. The reaction is typically carried out in the presence of a catalyst, such as a zeolite, at elevated temperatures. For example, the dimerization reaction can be facilitated at a temperature of 250°C using HY zeolite as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cyclopentadiene, a C5 fraction obtained from petrochemical processes, and acetylene. The reaction is conducted under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2-Ethylbicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (MCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic reagents such as halogens and sulfenamides are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated norbornene derivatives.
科学研究应用
2-Ethylbicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
作用机制
The mechanism of action of 2-ethylbicyclo[2.2.1]hepta-2,5-diene involves its ability to undergo various chemical reactions due to the presence of double bonds and the strained bicyclic structure. The compound can participate in cycloaddition reactions, forming new cyclic structures. It can also act as a ligand in coordination chemistry, forming complexes with transition metals .
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: Similar structure but without the ethyl group.
2,5-Norbornadiene: Another name for bicyclo[2.2.1]hepta-2,5-diene.
5-Vinyl-2-norbornene: Contains a vinyl group instead of an ethyl group.
Uniqueness
2-Ethylbicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed in chemical reactions. The ethyl group can also affect the compound’s physical properties, such as boiling point and density .
属性
CAS 编号 |
7158-39-6 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC 名称 |
2-ethylbicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C9H12/c1-2-8-5-7-3-4-9(8)6-7/h3-5,7,9H,2,6H2,1H3 |
InChI 键 |
LBBVUHNMASXJAH-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2CC1C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


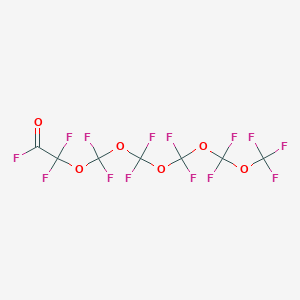
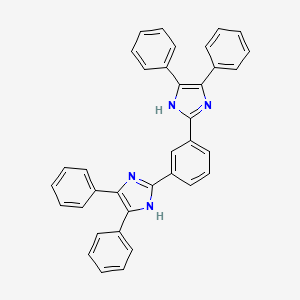
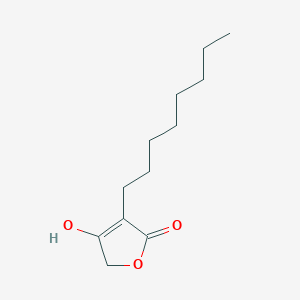
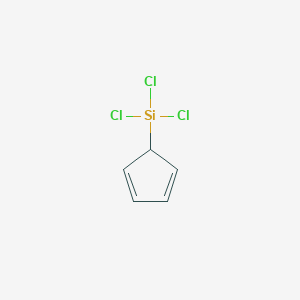

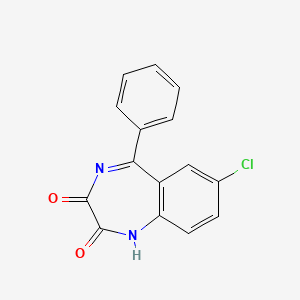
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
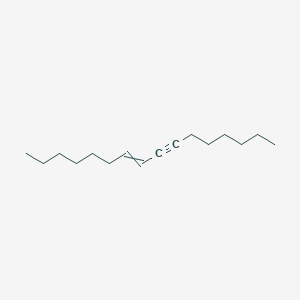
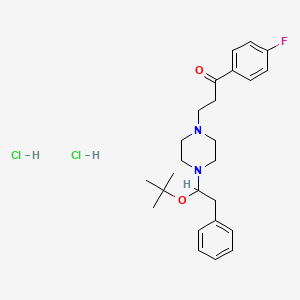
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
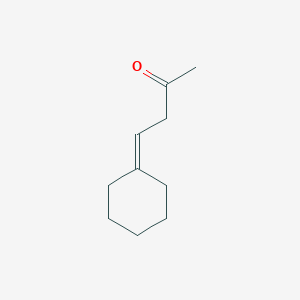
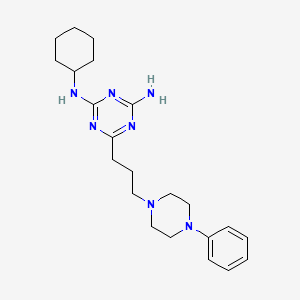
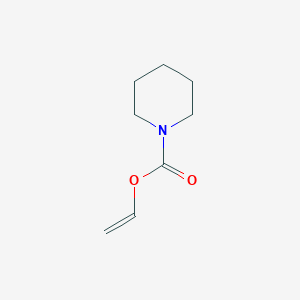
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
